Cas no 1373751-75-7 (tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate)

Tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate is a protected amino acid derivative featuring both tert-butyl and Boc (tert-butoxycarbonyl) protecting groups. This compound is valuable in peptide synthesis, where the tert-butyl ester and Boc-amine functionalities provide stability under acidic and basic conditions, enabling selective deprotection strategies. Its chiral (R)-configuration ensures stereochemical integrity in asymmetric synthesis. The dual protection enhances solubility in organic solvents, facilitating handling in multi-step reactions. This intermediate is particularly useful in constructing complex peptides or modified amino acid derivatives, offering controlled reactivity and compatibility with standard coupling reagents. Its structural features make it a versatile building block for medicinal chemistry and biochemical research.
tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate structure
1373751-75-7 structure
商品名:tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
CAS番号:1373751-75-7
MF:C14H26N2O5
メガワット:302.366644382477
CID:3045913

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate 化学的及び物理的性質

名前と識別子

    • tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
    • Pentanoic acid, 5-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-oxo-, 1,1-dimethylethyl ester, (4R)-
    • インチ: 1S/C14H26N2O5/c1-13(2,3)20-10(17)8-7-9(11(15)18)16-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H2,15,18)(H,16,19)/t9-/m1/s1
    • InChIKey: LGODVPQSOIIIMM-SECBINFHSA-N
    • ほほえんだ: C(OC(C)(C)C)(=O)CC[C@@H](NC(OC(C)(C)C)=O)C(N)=O

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B15569-25mg
tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
1373751-75-7 97%
25mg
1038.0CNY 2021-07-13
Frontier Specialty Chemicals
B15569-1 g
tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
1373751-75-7
1g
$ 158.00 2022-11-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00930372-1g
tert-Butyl (r)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
1373751-75-7 95%
1g
¥2233.0 2023-04-02
eNovation Chemicals LLC
Y1256370-1g
tert-Butyl (r)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
1373751-75-7 97%
1g
$575 2023-09-04
Frontier Specialty Chemicals
B15569-5 g
tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
1373751-75-7
5g
$ 473.00 2023-03-27
Frontier Specialty Chemicals
B15569-5 g
tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
1373751-75-7
5g
$ 473.00 2022-11-04
TRC
B812965-100mg
tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
1373751-75-7
100mg
$ 115.00 2022-06-01
eNovation Chemicals LLC
Y1256370-5g
tert-Butyl (r)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
1373751-75-7 97%
5g
$1270 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B15569-1g
tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
1373751-75-7 97%
1g
3118.0CNY 2021-07-13
TRC
B812965-10mg
tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
1373751-75-7
10mg
$ 50.00 2022-06-01

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate 関連文献

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoateに関する追加情報

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate: A Comprehensive Overview

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate, also known by its CAS registry number 1373751-75-7, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound is a derivative of pentanoic acid, featuring a tert-butyl group and a tert-butoxycarbonyl (Boc) protecting group. Its structure is characterized by an amino group at the 4-position and an oxo group at the 5-position, making it a valuable intermediate in peptide synthesis and other chemical reactions.

The synthesis of tert-butyl (R)-5-amino-4-(tert-butoxycarbonylamino)-5-oxopentanoate typically involves multi-step processes, including the protection of amino groups using Boc reagents. This compound serves as a key intermediate in the construction of more complex molecules, particularly in the realm of peptide chemistry. Its stereochemistry, denoted by the (R) configuration at the 4-position, plays a critical role in determining its reactivity and biological activity.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. For instance, researchers have explored its role in the synthesis of bioactive peptides, where its amino groups can be further modified to create sequences with specific biological functions. The presence of the Boc group allows for controlled deprotection during synthesis, enabling precise control over the reaction pathway.

In addition to its role in peptide synthesis, tert-butyl (R)-5-amino-4-(tert-butoxycarbonylamino)-5-oxopentanoate has been utilized in the preparation of other organic compounds with potential applications in drug discovery. Its structural versatility makes it a valuable building block for constructing molecules with diverse functionalities. For example, its oxo group can undergo various transformations, such as reductions or additions, to yield derivatives with different chemical properties.

The compound's stability and reactivity have been extensively studied, providing insights into its behavior under different reaction conditions. Its tert-butyl group contributes to its stability under certain conditions, while the Boc group ensures that the amino functionality remains protected until desired for further reactions. These properties make it an ideal candidate for use in multi-step synthesis protocols.

From an analytical standpoint, tert-butyl (R)-5-amino-4-(tert-butoxycarbonylamino)-5-oxopentanoate has been characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses confirm its molecular structure and purity, which are critical for ensuring reliable results in downstream applications.

In conclusion, tert-butyl (R)-5-amino-4-(tert-butoxycarbonylamino)-5-oxopentanoate, CAS number 1373751-75-7, is a versatile compound with wide-ranging applications in organic synthesis and biochemistry. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop new chemical entities with potential therapeutic or industrial applications.

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